molecular formula C5H10N2 B1613479 3,6-Diazabicyclo[3.2.0]heptane CAS No. 55402-83-0

3,6-Diazabicyclo[3.2.0]heptane

Cat. No. B1613479
CAS RN: 55402-83-0
M. Wt: 98.15 g/mol
InChI Key: XKEYAOJRNJYJMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel, potent neuronal nicotinic acetylcholine receptor (nAChR) ligands derived from 3,6-diazabicyclo[3.2.0]heptane have been synthesized . The synthesis process involved substitution effects on the pyridine ring, as well as stereo- and regiochemical influences of the 3,6-diazabicyclo[3.2.0]heptane core .


Molecular Structure Analysis

The molecular formula of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, a derivative of 3,6-Diazabicyclo[3.2.0]heptane, is C10H18N2O2 . Its average mass is 198.262 Da and its monoisotopic mass is 198.136826 Da .


Chemical Reactions Analysis

The structure-activity relationship studies of these novel nAChR ligands focused on substitution effects on the pyridine ring, as well as stereo- and regiochemical influences of the 3,6-diazabicyclo[3.2.0]heptane core . Small 5-substituents on the pyridine ring had a modest impact on the binding affinities and functional activities .


Physical And Chemical Properties Analysis

The molecular formula of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, a derivative of 3,6-Diazabicyclo[3.2.0]heptane, is C10H18N2O2 . Its average mass is 198.262 Da and its monoisotopic mass is 198.136826 Da .

Scientific Research Applications

  • Synthesis of Derivatives : The first synthesis of 6-phenyl-2,6-diazabicyclo[3.2.0]heptane derivatives is reported, allowing for the selective chemical addressing of the two nitrogen atoms of the core structure. This enables rapid access to various substituted fused azetidines, useful in medicinal chemistry (Napolitano et al., 2009).

  • Neuronal Nicotinic Acetylcholine Receptor Selective Agonists : Studies on the synthesis and structure-activity relationship of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists have been conducted. This research provides insights into the effects of various substituents on the pyridine ring and the core structure on binding affinities and agonist activities (Ji et al., 2007).

  • Biological Activity of Bridged Diazabicycloheptanes : The biological activities of compounds derived from diazabicycloheptane scaffolds, including the 3,6-diazabicyclo[3.1.1]heptane and 2,5-diazabicyclo[2.2.1]heptane ring systems, have been explored. This includes a detailed examination of the chemistry underlying their assembly (Murineddu et al., 2012).

  • Synthesis of Piperazine Isosteres : A concise synthesis method for N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes has been described. These compounds are important as piperazine isosteres in medicinal chemistry, offering similar lipophilicity to piperazine-based compounds (Walker & Bedore, 2012).

  • Pharmacological Characterization : Pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as ligands for nicotinic acetylcholine receptors has been conducted. These studies focus on the potential of these compounds in reducing or preventing L-dopa-induced dyskinesias in animal models (Strachan et al., 2014).

  • Anti-Cancer Effects : The anti-cancer effects of 3,6-diazabicyclo[3.3.1]heptane on prostate cancer cells have been investigated, demonstrating its potential as a chemotherapeutic agent. This study shows the compound's ability to induce apoptosis, arrest the cell cycle, and upregulate p21 expression in cancer cells (Wei et al., 2020).

Mechanism of Action

Most of the 6-N-pyridinyl-substituted 3,6-diazabicyclo[3.2.0]heptanes are selective for the alpha4beta2 nAChR subtype . Compounds (1R,5S)-25, (1R,5S)-55, and (1R,5S)-56 were virtually inactive as agonists at the halpha3beta4 nAChR but retained potency and efficacy at the halpha4beta2 nAChR subtype .

properties

IUPAC Name

3,6-diazabicyclo[3.2.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-4-2-7-5(4)3-6-1/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEYAOJRNJYJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632525
Record name 3,6-Diazabicyclo[3.2.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55402-83-0
Record name 3,6-Diazabicyclo[3.2.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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